2-[(3-Methyl-1,2-oxazol-5-yl)methylsulfonylamino]propanoic acid
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Overview
Description
2-[(3-Methyl-1,2-oxazol-5-yl)methylsulfonylamino]propanoic acid is a synthetic organic compound featuring a unique combination of an oxazole ring and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyl-1,2-oxazol-5-yl)methylsulfonylamino]propanoic acid typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, starting from 3-methyl-2-nitropropene, the nitro group can be reduced to an amine, followed by cyclization with an appropriate carboxylic acid derivative to form the oxazole ring.
Introduction of the Sulfonyl Group: The oxazole derivative can then be reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine to introduce the sulfonyl group.
Attachment of the Propanoic Acid Moiety: Finally, the sulfonylated oxazole can be coupled with a propanoic acid derivative using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the sulfonyl group to a sulfide is possible under strong reducing conditions.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of sulfonamide or sulfonylthiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[(3-Methyl-1,2-oxazol-5-yl)methylsulfonylamino]propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of sulfonyl-containing molecules with biological targets. It may serve as a probe to investigate enzyme mechanisms or as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the oxazole ring and sulfonyl group suggests possible activity against various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3-Methyl-1,2-oxazol-5-yl)methylsulfonylamino]propanoic acid would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group is known to form strong interactions with biological molecules, which could be leveraged to design inhibitors or modulators of specific pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Methyl-1,2-oxazol-5-yl)methylsulfonylamino]butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
2-[(3-Methyl-1,2-oxazol-5-yl)methylsulfonylamino]acetic acid: Contains an acetic acid moiety.
3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid: Lacks the sulfonylamino group.
Uniqueness
The uniqueness of 2-[(3-Methyl-1,2-oxazol-5-yl)methylsulfonylamino]propanoic acid lies in its combination of an oxazole ring with a sulfonylamino group and a propanoic acid moiety. This combination imparts specific chemical properties, such as enhanced reactivity and potential biological activity, which are not present in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-[(3-methyl-1,2-oxazol-5-yl)methylsulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5S/c1-5-3-7(15-9-5)4-16(13,14)10-6(2)8(11)12/h3,6,10H,4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANCGVMZODWREQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CS(=O)(=O)NC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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